molecular formula C17H15N7 B12288464 5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B12288464
M. Wt: 317.3 g/mol
InChI Key: WMTBFENVYUXNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with phenyl and pyridyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridyl or phenyl ketones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Triazoloquinoxaline derivatives

Uniqueness

5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the combination of triazole and pyrimidine rings.

Properties

Molecular Formula

C17H15N7

Molecular Weight

317.3 g/mol

IUPAC Name

5-phenyl-N-(2-pyridin-2-ylethyl)-2H-triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C17H15N7/c1-2-6-12(7-3-1)15-20-16(14-17(21-15)23-24-22-14)19-11-9-13-8-4-5-10-18-13/h1-8,10H,9,11H2,(H2,19,20,21,22,23,24)

InChI Key

WMTBFENVYUXNOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNN=C3C(=N2)NCCC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.